molecular formula C10H7F3N2O B12438466 5-(Trifluoromethoxy)quinolin-4-amine

5-(Trifluoromethoxy)quinolin-4-amine

Cat. No.: B12438466
M. Wt: 228.17 g/mol
InChI Key: FKWLNRBWXDEELE-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)quinolin-4-amine is a high-purity quinoline derivative offered for research and development purposes. This compound belongs to the 4-aminoquinoline chemical class, a scaffold of significant historical and contemporary importance in medicinal chemistry, particularly in the development of antimalarial agents . The structure, featuring a quinoline core substituted with an amine group at the 4-position and a metabolically stable trifluoromethoxy group at the 5-position, is designed to enhance lipid solubility and improve binding affinity in target-based drug discovery . This compound serves as a versatile chemical intermediate for synthesizing more complex molecules. Researchers can leverage the reactive 4-amino group for further functionalization, creating focused libraries of small molecules for structure-activity relationship (SAR) studies . The primary research value of 4-aminoquinoline derivatives lies in their potential as blood schizonticidal agents. Recent studies identify novel 4-aminoquinoline derivatives with curative activity against chloroquine-resistant (CQ-R) strains of Plasmodium falciparum , demonstrating the scaffold's ongoing relevance in overcoming parasite resistance mechanisms . The trifluoromethoxy group contributes to a favorable drug-like profile, potentially enhancing metabolic stability and efficacy in in vitro and in vivo experimental models . Beyond antimalarial research, the quinoline core is a privileged structure in drug discovery, finding applications in other therapeutic areas, including as a scaffold for investigating inhibitors of epigenetic targets . This product is provided for chemical and pharmaceutical research applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

5-(trifluoromethoxy)quinolin-4-amine

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-7-9(8)6(14)4-5-15-7/h1-5H,(H2,14,15)

InChI Key

FKWLNRBWXDEELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Metal-Free Amination Using Excess 4-(Trifluoromethoxy)Aniline

This method eliminates palladium catalysts by leveraging the basicity of 4-(trifluoromethoxy)aniline as both reactant and solvent.

  • Procedure :
    • Mix 1 equivalent of 2,6-dichloroquinoline with 2.5 equivalents of 4-(trifluoromethoxy)aniline in isopropanol or methanol.
    • Heat at reflux (80–100°C) for 6–12 hours.
    • Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
  • Key Findings :
    • Reactions in pure 4-(trifluoromethoxy)aniline proceed faster but require longer times in methanol.
    • Yields: ~75–85% after purification.

Nucleophilic Substitution of 4-Chloroquinoline Derivatives

A two-step approach starting from 4-chloro-5-(trifluoromethoxy)quinoline:

  • Step 1 : Synthesis of 4-chloro intermediate via Gould-Jacobs cyclization of ethyl acetoacetate and 3-(trifluoromethoxy)aniline in polyphosphoric acid (PPA).
  • Step 2 : Amination with ammonia or amines:
    • React 4-chloro-5-(trifluoromethoxy)quinoline (1 eq) with excess ammonium hydroxide (5 eq) in DMF at 120°C for 6 hours.
    • Yield: ~70% after precipitation with hexane/chloroform.

Condensation Reactions Using Polyphosphoric Acid (PPA)

This method constructs the quinoline core while introducing the trifluoromethoxy group:

  • Procedure :
    • Condense 3-bromo-5-(trifluoromethoxy)aniline with ethyl trifluoromethylacetoacetate in neat PPA at 150°C for 4 hours.
    • Isolate the regioisomeric quinoline product via fractional crystallization.
  • Yield : ~60% for the desired 5-(trifluoromethoxy) regioisomer.

Cyclization of Aniline Derivatives

A Gould-Jacobs-inspired protocol for quinoline ring formation:

  • Procedure :
    • Heat a mixture of 3-(trifluoromethoxy)aniline and ethyl acetoacetate in PPA at 180°C for 3 hours.
    • Neutralize with aqueous NaOH and extract with dichloromethane.
  • Yield : ~65% for the intermediate 4-hydroxyquinoline, which is subsequently aminated.

Comparative Analysis of Methods

Method Conditions Catalyst Yield Purification
Metal-free amination Reflux in alcohol None 75–85% Column chromatography
Nucleophilic substitution DMF, 120°C None ~70% Precipitation
PPA condensation 150°C, neat PPA None ~60% Fractional crystallization
Gould-Jacobs cyclization 180°C, PPA None ~65% Liquid-liquid extraction

Key Considerations

  • Regioselectivity : The position of the trifluoromethoxy group is controlled by the starting aniline derivative’s substitution pattern.
  • Solvent Impact : Methanol increases reaction time but improves purity compared to solvent-free conditions.
  • Scalability : Metal-free methods avoid costly catalysts and simplify purification.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) Substitutents

The electronic and steric profiles of -OCF₃ and -CF₃ significantly influence biological activity. For example:

  • PAR4 Antagonism: In indole-based PAR4 antagonists, replacing a 5-NO₂ group with -OCF₃ or -CF₃ abolished activity (IC₅₀ > 10 µM), whereas a 2-chlorophenyl substituent retained potency (IC₅₀ = 445 nM) . This suggests that -OCF₃ may disrupt key binding interactions in this target.
  • Anticancer Activity: In tetrahydroquinoline derivatives, fluorinated aryl groups (e.g., 4-fluorophenyl) improved activity against HCT-116 and MCF7 cell lines (IC₅₀ = 16–34 µM), outperforming non-fluorinated analogs . While direct data for -OCF₃ is lacking, the electron-withdrawing nature of -CF₃/-OCF₃ likely enhances target engagement in kinase inhibitors or DNA intercalators.
Compound Substituent Target Activity Reference
9j (Indole derivative) 2-Cl-phenyl PAR4 IC₅₀ = 445 nM
Compound 94 (Tetrahydroquinoline) 4-F-phenyl HCT-116/MCF7 IC₅₀ = 16.33 µM (vs. 34.40 µM control)
7-(Trifluoromethyl)quinolin-4-amine -CF₃ Kinase inhibition Potent activity (specific IC₅₀ not provided)

Substituent Position Effects

The position of the trifluoromethoxy group markedly impacts activity:

  • 5-Position: In 5-(trifluoromethoxy)quinolin-4-amine, the -OCF₃ group at the 5-position may sterically hinder interactions compared to analogs with substituents at the 6- or 7-positions. For instance, 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (6-bromo substituent) was synthesized in 83% yield via a one-step protocol, demonstrating the feasibility of modifying the 6-position for library diversification .
  • 7-Position: 7-(Trifluoromethyl)quinolin-4-amine (CAS 243666-11-7) showed notable bioactivity, suggesting that electron-withdrawing groups at the 7-position enhance target binding in certain contexts .

Biological Activity

5-(Trifluoromethoxy)quinolin-4-amine is a quinoline derivative characterized by a trifluoromethoxy group at the fifth position and an amino group at the fourth position. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence both the reactivity and biological activity of the compound.

  • Molecular Formula : C10H7F3N2O
  • Molecular Weight : 212.17 g/mol

The structural modifications introduced by the trifluoromethoxy group enhance solubility and bioactivity, making this compound a candidate for various therapeutic applications.

Antimalarial Activity

Quinoline derivatives are historically recognized for their antimalarial properties. Studies indicate that this compound may exhibit enhanced efficacy compared to its non-fluorinated analogs. The introduction of the trifluoromethoxy group has been shown to improve the interaction with biological targets involved in malaria pathogenesis, suggesting a potential for development as an antimalarial agent.

Antitumor Activity

Recent research highlights the antitumor potential of this compound derivatives. A study focusing on related compounds demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa, PC3, and K562. For example, compound 5e showed IC50 values of 0.49 µM against PC3 and 0.01 µM against HeLa cells, indicating potent anti-proliferative effects . Mechanistic studies revealed that these compounds act as microtubule-targeted agents, disrupting tubulin polymerization and inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. A comparative analysis with similar compounds reveals that modifications at specific positions can significantly alter their potency:

Compound NameSimilarity IndexKey Differences
4-Chloro-7-trifluoromethylquinoline0.78Chlorine substituent instead of trifluoromethoxy
2-Methyl-7-(trifluoromethyl)quinoline0.91Methyl group at position 2
4-Bromo-6-(trifluoromethyl)quinoline0.76Bromine substituent at position 4

The unique electronic effects imparted by the trifluoromethoxy group may enhance solubility and biological activity compared to these structurally similar compounds.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of quinoline derivatives, including those with trifluoromethoxy substitutions, demonstrating their ability to inhibit microtubule polymerization and induce apoptosis in cancer cell lines. The findings suggest that these compounds could serve as novel anticancer agents targeting tubulin dynamics .
  • Antimicrobial Activity : While specific data on the antimicrobial effects of this compound are sparse, related compounds have shown significant activity against bacterial strains such as E. coli and S. aureus, indicating a potential for further exploration in this area .

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